

Application Notes and Protocols for Maleylsulfathiazole as a Reference Standard

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Compound of Interest

Compound Name: Maleylsulfathiazole

Cat. No.: B1616621

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleylsulfathiazole is a sulfonamide derivative. Sulfonamides are a class of synthetic drugs that inhibit the growth of bacteria. As a reference standard, **Maleylsulfathiazole** is a highly purified and well-characterized compound essential for ensuring the accuracy and reliability of analytical and experimental results. It is crucial for various stages of drug development, including formulation, quality control, and stability testing.

These application notes provide detailed protocols and data for utilizing **Maleylsulfathiazole** as a reference standard in analytical assays. The information presented here is intended to guide researchers in developing and validating their own methods.

Physicochemical and Purity Data

The following table summarizes the typical physicochemical and purity data for a **Maleylsulfathiazole** reference standard. Users should always refer to the Certificate of Analysis (CoA) provided with their specific lot of the reference standard for exact values.

Parameter	Specification
Chemical Name	2-[[4-[(Z)-3-carboxyprop-2-enoylamino]phenyl]sulfonylamino]-1,3-thiazole
CAS Number	515-57-1
Molecular Formula	C ₁₃ H ₁₁ N ₃ O ₅ S ₂
Molecular Weight	369.38 g/mol
Appearance	White to off-white crystalline powder
Solubility	Sparingly soluble in ethanol, practically insoluble in water. Freely soluble in solutions of alkali hydroxides.
Purity (by HPLC)	≥ 99.5%
Loss on Drying	≤ 0.5%
Residue on Ignition	≤ 0.1%
Heavy Metals	≤ 20 ppm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This protocol describes a general reversed-phase HPLC method suitable for the determination of the purity of **Maleylsulfathiazole** and for its assay in drug substance and formulated products.

3.1.1. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	272 nm
Injection Volume	10 µL
Column Temperature	30 °C
Run Time	15 minutes

3.1.2. Preparation of Solutions

- Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
- Mobile Phase Preparation: Mix 300 mL of acetonitrile with 700 mL of the prepared buffer. Filter through a 0.45 µm membrane filter and degas.
- Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of **Maleylsulfathiazole** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and then dilute to volume with the mobile phase.
- Sample Solution Preparation: Prepare the sample solution to obtain a final concentration of approximately 100 µg/mL of **Maleylsulfathiazole** in the mobile phase.

3.1.3. System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol can be used for the identification and quantification of **Maleylsulfathiazole**.

3.2.1. Instrument Parameters

Parameter	Setting
Wavelength Scan	200 - 400 nm
Wavelength of Maximum Absorbance (λ_{max})	Approximately 272 nm
Solvent (Blank)	0.1 N Sodium Hydroxide

3.2.2. Preparation of Standard Solutions

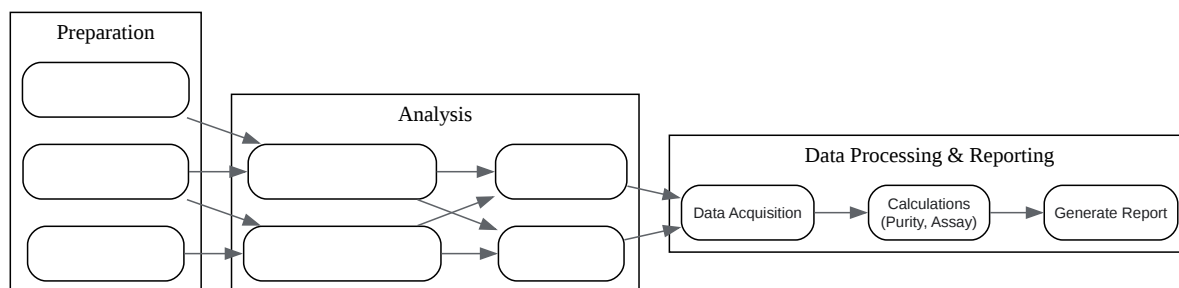
Prepare a series of standard solutions of **Maleylsulfathiazole** in 0.1 N Sodium Hydroxide in the concentration range of 5 - 25 $\mu\text{g/mL}$.

3.2.3. Calibration Curve

Measure the absorbance of the standard solutions at the λ_{max} . Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear with a correlation coefficient (R^2) of ≥ 0.999 .

Experimental Workflow

The following diagram illustrates a typical workflow for using **Maleylsulfathiazole** as a reference standard for the quality control of a drug product.

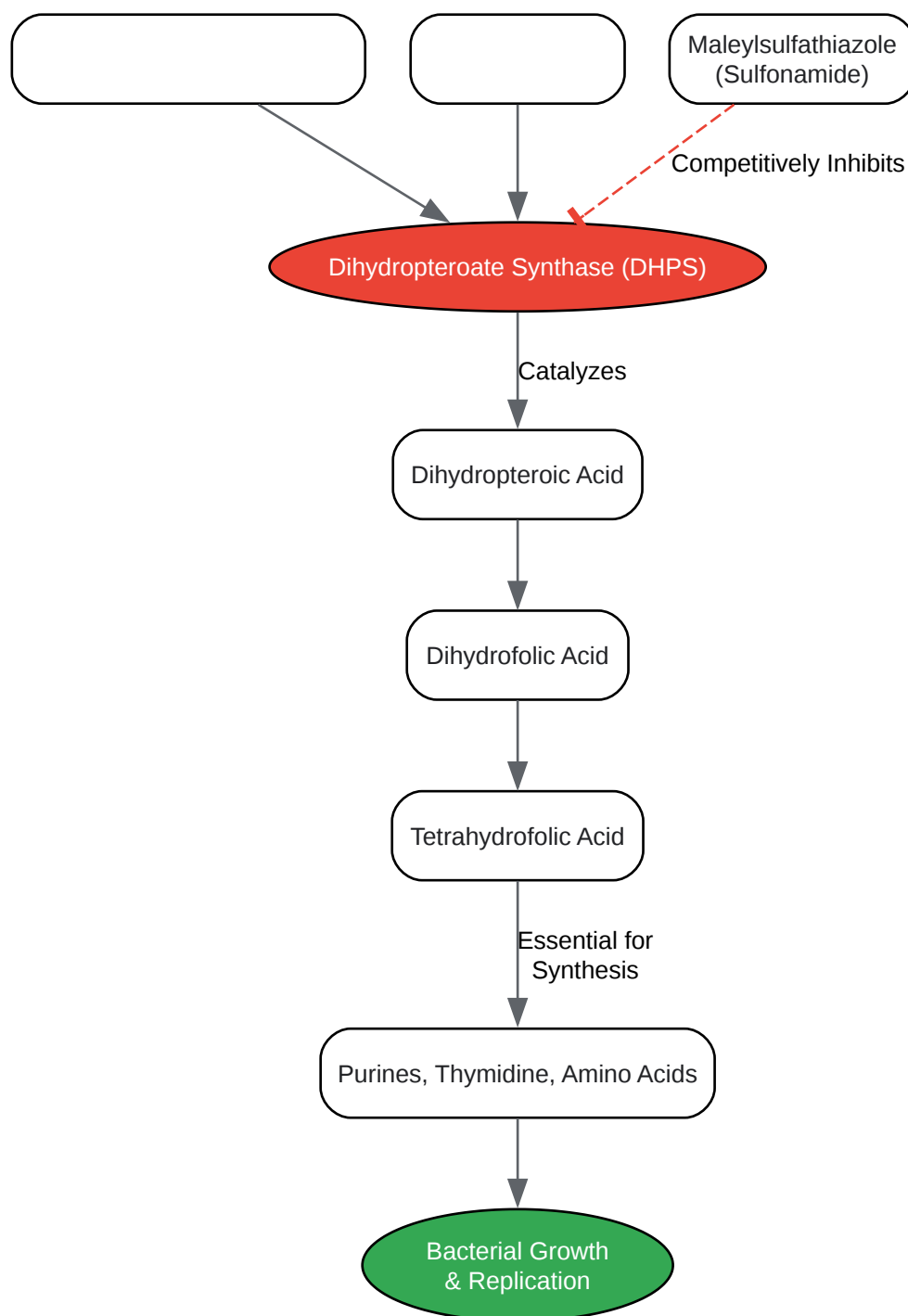


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Caption: Workflow for Drug Product Analysis.

Mechanism of Action: Sulfonamide Signaling Pathway

Sulfonamides, including **Maleylsulfathiazole**, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.^[1] Humans are not affected by this mechanism as they obtain folic acid from their diet.^[1]



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Caption: Inhibition of Bacterial Folate Synthesis.

Disclaimer

The information provided in these application notes is intended for guidance and informational purposes only. The experimental conditions and data are illustrative and may require optimization for specific applications and instrumentation. It is essential to validate all analytical methods for their intended use. Always refer to the Certificate of Analysis provided with the specific lot of the **Maleylsulfathiazole** reference standard for the most accurate and up-to-date information.

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References

- 1. Sulfonamide Drugs: Sources and Actions • BNS Institute [bns.institute]
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